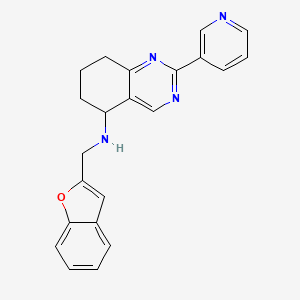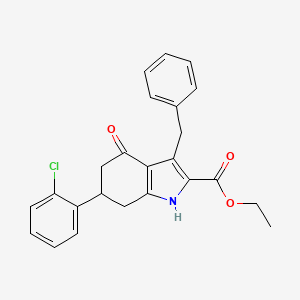![molecular formula C14H15ClN2O3 B6081093 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, also known as CIBA, is a compound that has been extensively studied for its potential therapeutic applications. This acid is a synthetic derivative of tryptophan and has been shown to have a wide range of effects on the body. In
Wissenschaftliche Forschungsanwendungen
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been studied in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and inflammation.
Wirkmechanismus
The exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in various in vitro and in vivo models, making it a well-established compound for research. However, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid. One area of research could focus on the development of new synthetic derivatives of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid with improved therapeutic properties. Another area of research could focus on the identification of the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid. This could lead to the development of new drugs that target specific pathways involved in inflammation and tumor growth. Additionally, future research could focus on the development of new delivery methods for 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, such as nanoparticles, to improve its efficacy and reduce potential side effects.
In conclusion, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic derivative of tryptophan that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. While the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several advantages for lab experiments, including its ease of synthesis and purification. However, its long-term effects are not fully understood, and the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications. There are several future directions for research on 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, including the development of new synthetic derivatives, the identification of the exact mechanism of action, and the development of new delivery methods.
Synthesemethoden
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloroindole with various reagents such as acetic anhydride and sodium cyanoborohydride. The final product, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, is obtained after purification through chromatography and recrystallization.
Eigenschaften
IUPAC Name |
4-[[2-(4-chloroindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-1-4-12-10(11)6-8-17(12)9-13(18)16-7-2-5-14(19)20/h1,3-4,6,8H,2,5,7,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHFVMWYKRHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)

![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
![(1-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B6081075.png)
hydrazone](/img/structure/B6081076.png)
![N-(3,4-dimethylphenyl)-1-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6081089.png)

